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Compound of Interest

Compound Name:
5-(Chlorosulfonyl)-2-hydroxy-4-

methylbenzoic acid

CAS No.: 926270-90-8

Cat. No.: B3195704 Get Quote

An In-depth Technical Guide to the Structural Analysis of 5-(Chlorosulfonyl)-2-hydroxy-4-
methylbenzoic acid

Introduction
In the landscape of modern drug discovery and materials science, the precise characterization

of novel chemical entities is paramount. 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid
is a bespoke molecule, not widely cataloged, yet representative of a class of substituted

aromatic compounds that serve as versatile intermediates in organic synthesis. Its trifunctional

nature—possessing a carboxylic acid, a hydroxyl group, and a reactive chlorosulfonyl moiety—

makes it a valuable building block. However, this complexity also necessitates a rigorous, multi-

faceted approach to structural analysis to ensure identity, purity, and stability.

This guide provides a comprehensive, field-proven framework for the complete structural

elucidation of 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid. We will move beyond

rote procedural descriptions to explore the causal logic behind our analytical choices, ensuring

that each step contributes to a self-validating and unambiguous structural assignment. This

document is intended for researchers, analytical chemists, and drug development professionals

who require a definitive understanding of this molecule's architecture.

Predicted Molecular Structure and Key Features
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Before embarking on any analysis, a theoretical assessment of the molecule's structure is

crucial. The IUPAC name, 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid, dictates a

specific arrangement of functional groups on a benzene ring. This a priori knowledge allows us

to form hypotheses that will be tested and confirmed by the subsequent spectroscopic and

spectrometric analyses.

Core Scaffold: A benzoic acid backbone substituted with three additional groups.

Carboxylic Acid (-COOH): Attached to C1 of the benzene ring.

Hydroxyl (-OH): Attached to C2 (ortho to the carboxylic acid).

Methyl (-CH₃): Attached to C4.

Chlorosulfonyl (-SO₂Cl): Attached to C5.

This arrangement leads to the molecular formula C₈H₇ClO₅S.

Caption: Predicted structure of 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid.

Mass Spectrometry: The First Pillar of Identification
Expertise & Rationale: Mass spectrometry (MS) is the foundational technique for molecular

formula confirmation. We employ High-Resolution Mass Spectrometry (HRMS), typically with

an Orbitrap or Time-of-Flight (TOF) analyzer, because it provides mass accuracy within a few

parts per million (ppm). This level of precision is essential to distinguish our target compound

from other potential isomers or impurities with the same nominal mass.[1] Electrospray

ionization (ESI) is the chosen method due to the polar nature of the carboxylic acid and

hydroxyl groups, which are readily ionized in solution. Analysis will be performed in negative

ion mode, as the acidic protons on the carboxylic and hydroxyl groups are easily lost to form a

stable anion.

Experimental Protocol: LC-HRMS Analysis
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like

acetonitrile or methanol. Perform a serial dilution to a final concentration of approximately 1-

10 µg/mL.
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Chromatographic Separation (LC): While direct infusion is possible, coupling with liquid

chromatography is superior for separating the main component from potential synthesis

impurities.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometer Conditions (Negative ESI):

Ionization Mode: ESI-

Capillary Voltage: 3.0-3.5 kV.

Gas Temperature: 300-350 °C.

Mass Range: m/z 50-1000.

Resolution: >60,000 FWHM.

Expected Data & Interpretation
The primary goal is to identify the deprotonated molecule, [M-H]⁻. The presence of chlorine

provides a highly characteristic isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is

approximately 3:1. This ratio should be clearly visible in the mass spectrum for any chlorine-

containing ion, serving as a powerful validation tool.
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Ion Species
Predicted
Monoisotopic Mass
(Da)

M+2 Isotope (³⁷Cl)
Mass (Da)

Expected Intensity
Ratio

[M-H]⁻ 265.9688 267.9659 ~3:1

[M+HCOO]⁻ 310.9744 312.9715 ~3:1

Trustworthiness: The observation of the [M-H]⁻ ion with a mass accuracy of <5 ppm and the

correct ³⁵Cl/³⁷Cl isotopic ratio provides very high confidence in the elemental composition

(C₈H₇ClO₅S). Further fragmentation (MS/MS) can provide structural information. For instance,

a characteristic loss of SO₂ (63.9619 Da) or the chlorosulfonyl group entirely is expected.

Infrared Spectroscopy: Functional Group
Fingerprinting
Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique

used to confirm the presence of key functional groups. The principle is that specific bonds

vibrate at characteristic frequencies when they absorb infrared radiation. For our target

molecule, we expect to see distinct signals for the hydroxyl, carboxylic acid, and sulfonyl

groups. We use the Attenuated Total Reflectance (ATR) method as it requires minimal sample

preparation and provides high-quality spectra of solid powders.

Experimental Protocol: ATR-IR Spectroscopy
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically

diamond or germanium).

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact and

collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Expected Data & Interpretation
The IR spectrum provides a "fingerprint" of the molecule's functional groups. The presence and

shape of these bands are critical for structural confirmation.
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Functional Group Bond
Expected
Wavenumber
(cm⁻¹)

Comments

Carboxylic Acid O-H stretch
2500-3300 (very

broad)

The broadness is due

to hydrogen bonding.

[2]

Hydroxyl O-H stretch 3200-3600 (broad)

This will likely overlap

with the carboxylic

acid O-H.

Carboxylic Acid C=O stretch 1680-1720
Characteristic strong,

sharp absorption.

Aromatic Ring C=C stretch 1450-1600
Multiple sharp bands

are expected.

Sulfonyl Chloride S=O stretch

1370-1390

(asymmetric) & 1170-

1190 (symmetric)

Two strong, distinct

bands are a key

indicator of the -SO₂-

group.

C-O Stretch C-O 1210-1320

S-Cl Stretch S-Cl 550-650
In the fingerprint

region.

Trustworthiness: The simultaneous observation of the very broad O-H stretch, the sharp C=O

carbonyl peak, and the two strong S=O stretches provides compelling evidence for the

coexistence of all three key functional groups.

NMR Spectroscopy: The Definitive Structural
Blueprint
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful

tool for elucidating the precise connectivity of atoms in a molecule.[3] It provides information

about the chemical environment, number, and connectivity of protons (¹H NMR) and carbons

(¹³C NMR). For a novel structure, a suite of 1D and 2D NMR experiments is non-negotiable for
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an unambiguous assignment. We choose deuterated dimethyl sulfoxide (DMSO-d₆) as the

solvent because it effectively dissolves polar compounds and its residual proton signal does not

interfere with the aromatic region. The acidic protons of the hydroxyl and carboxylic acid groups

are also typically observable in DMSO-d₆.

Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6-0.7

mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm) if not already present in the solvent.

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay

(d1) of at least 5 seconds to allow for accurate integration of all signals, especially the broad

acidic protons.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition

time may be necessary due to the low natural abundance of ¹³C. A DEPT (Distortionless

Enhancement by Polarization Transfer) experiment can be run to differentiate between CH,

CH₂, and CH₃ carbons.

2D NMR Acquisition (COSY & HSQC):

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the

carbons they are attached to.

Expected Data & Interpretation
¹H NMR (Predicted Data):
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Proton(s)
Expected
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

-COOH 12.0 - 14.0 Broad Singlet 1H Carboxylic Acid

-OH 9.0 - 11.0 Broad Singlet 1H
Phenolic

Hydroxyl

H-6 8.0 - 8.2 Singlet 1H Aromatic Proton

H-3 7.0 - 7.2 Singlet 1H Aromatic Proton

-CH₃ 2.2 - 2.5 Singlet 3H Methyl Group

Causality: The aromatic protons at positions 3 and 6 are predicted to be singlets because

they have no adjacent proton neighbors (ortho or meta coupling partners). The downfield

shift of H-6 is due to the deshielding effects of the adjacent carboxylic acid and sulfonyl

chloride groups.

¹³C NMR (Predicted Data):

Carbon(s)
Expected Chemical Shift
(δ, ppm)

Assignment

C=O 165 - 175 Carboxylic Acid Carbonyl

C-OH 155 - 165 Aromatic C-2

C-H 115 - 135 Aromatic C-3 & C-6

C-SO₂Cl 130 - 145 Aromatic C-5

C-CH₃ 135 - 145 Aromatic C-4

C-COOH 120 - 130 Aromatic C-1

-CH₃ 15 - 25 Methyl Carbon

Trustworthiness: The combination of 1D and 2D NMR is a self-validating system. An HSQC

experiment will definitively link the proton signal at ~8.1 ppm to its attached aromatic carbon
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and the proton signal at ~2.3 ppm to the methyl carbon. A COSY spectrum will confirm the

lack of coupling between the aromatic protons. This web of interconnected data points allows

for the confident and complete assignment of the molecule's covalent structure.

Integrated Structural Elucidation Workflow
No single technique provides the complete picture. The power of this analytical approach lies in

the integration of orthogonal data streams. A discrepancy in one analysis (e.g., an unexpected

mass) can be investigated and resolved by another (e.g., NMR indicating a structural isomer).

Sample Received

LC-HRMS Analysis

Confirm Molecular Formula

ATR-IR Spectroscopy

Identify Functional Groups

NMR Spectroscopy
(1H, 13C, 2D)

Determine Atomic Connectivity

Data Integration &
Structural Hypothesis

Structure Confirmed

All Data Consistent?

Click to download full resolution via product page

Caption: Integrated workflow for definitive structural analysis.

Conclusion
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The structural analysis of a molecule like 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic
acid is a systematic process of hypothesis generation and experimental validation. By logically

sequencing High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a comprehensive

suite of NMR experiments, we create a network of mutually reinforcing data. This integrated

approach ensures the highest level of confidence in the final structural assignment, a critical

requirement for advancing research and development in any chemical science discipline. The

methodologies described herein represent a robust and reliable pathway to achieving that

certainty.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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